![molecular formula C15H15Cl2NO2S B14033447 (S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hydrochloride is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-C]pyridine core, a chlorophenyl group, and an acetic acid moiety. It is often used in various scientific research applications due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate starting materials to form the thienopyridine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.
Acetic Acid Moiety Addition: The acetic acid group is added through an esterification or acylation reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the sequential addition of reagents and isolation of intermediates.
Continuous Flow Processing: A more modern approach where reactions are carried out in a continuous flow system, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyridines, and various substituted derivatives.
Applications De Recherche Scientifique
(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds also have a fused heterocyclic structure and are studied for their medicinal properties.
Uniqueness
(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hydrochloride is unique due to its specific combination of a thienopyridine core, chlorophenyl group, and acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H15Cl2NO2S |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
(2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-10-6-8-20-13(10)9-17;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H/t14-;/m0./s1 |
Clé InChI |
GDQCTRLMEJJVHU-UQKRIMTDSA-N |
SMILES isomérique |
C1CN(CC2=C1C=CS2)[C@@H](C3=CC=CC=C3Cl)C(=O)O.Cl |
SMILES canonique |
C1CN(CC2=C1C=CS2)C(C3=CC=CC=C3Cl)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
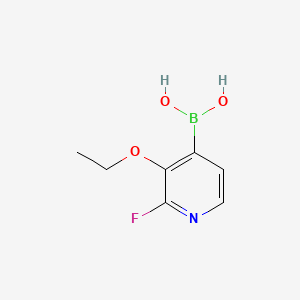

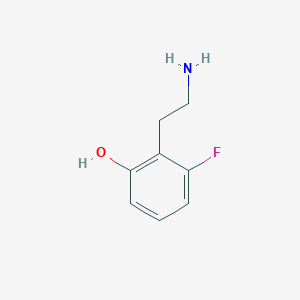
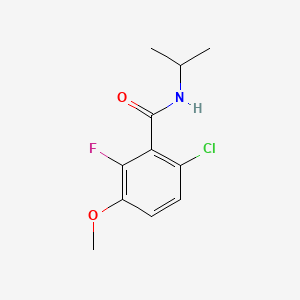
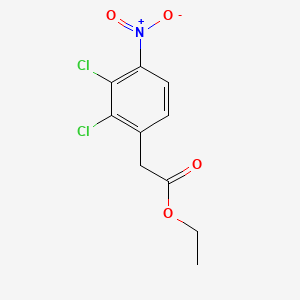

![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)

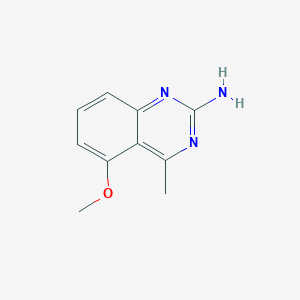
![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
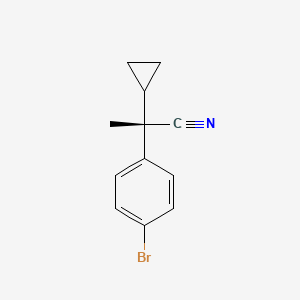
![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
